(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
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Description
(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride, commonly known as tropane, is a bicyclic organic compound with a nitrogen atom. It is widely used in scientific research for its unique chemical properties and physiological effects.
Scientific Research Applications
Enantioselective Synthesis
- Enantiomeric Synthesis : (1S, 5S)-2-Azabicyclo[3.3.0]octane, a derivative of (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid, was synthesized and used as a chiral auxiliary in asymmetric syntheses, demonstrating its application in enantioselective chemical processes (Martens & Lübben, 1991).
Structural Studies and Spectroscopy
- NMR Spectroscopy : Studies on esters derived from related azabicyclo[2.2.2]octane-carboxylic acids utilized NMR spectroscopy for detailed structural analysis. This highlights the compound's role in advancing the understanding of molecular structures (Arias-Pérez et al., 2001).
Synthesis and Reactivity
- Decarboxylative Acylation : Research involving related compounds, such as 1,4-Diazabicyclo[2.2.2]octane, demonstrates the utility of these structures in facilitating chemical transformations like decarboxylative acylation, which is significant in organic synthesis (Zhang et al., 2017).
Crystallography and Molecular Design
- X-Ray Crystallography : The use of azabicyclo[2.2.2]octane derivatives in X-ray crystallography provides insights into molecular geometry and bonding patterns, aiding in the design of novel molecular structures (Wood et al., 2007).
Peptide Mimetics and Dipeptide Isosteres
- Peptidomimetics : Derivatives of azabicyclo[3.2.1]octane-carboxylic acids are used in creating conformationally constrained dipeptide isosteres, contributing to the development of peptidomimetics, which have applications in drug design (Guarna et al., 1999).
properties
IUPAC Name |
(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRAVZRAFRCGO-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC2(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC[C@@]2(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride |
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